
Glucosamine sulfate sodium chloride
Overview
Description
Glucosamine sulfate sodium chloride: is a compound commonly used in dietary supplements aimed at supporting joint health. It is a combination of glucosamine sulfate and sodium chloride, which enhances the stability and bioavailability of glucosamine. Glucosamine is an amino sugar that plays a crucial role in the formation and repair of cartilage, making it a popular ingredient in treatments for osteoarthritis and other joint-related conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of glucosamine sulfate sodium chloride involves several steps. Initially, chitin, a natural polymer found in the exoskeletons of shellfish, is hydrolyzed using hydrochloric acid to produce glucosamine hydrochloride. This intermediate is then reacted with sodium carbonate to form glucosamine sulfate. Finally, sodium chloride is added to stabilize the compound .
Industrial Production Methods: In industrial settings, the production process is scaled up to ensure high purity and yield. The process involves:
Hydrolysis of Chitin: Chitin is treated with hydrochloric acid to produce glucosamine hydrochloride.
Formation of Glucosamine Sulfate: Glucosamine hydrochloride is reacted with sodium carbonate in an aqueous solution.
Addition of Sodium Chloride: Sodium chloride is added to the glucosamine sulfate solution to form the final product, this compound.
Chemical Reactions Analysis
Types of Reactions: Glucosamine sulfate sodium chloride undergoes several types of chemical reactions, including:
Hydrolysis: The initial hydrolysis of chitin to produce glucosamine hydrochloride.
Neutralization: The reaction of glucosamine hydrochloride with sodium carbonate to form glucosamine sulfate.
Crystallization: The addition of sodium chloride to stabilize the compound and form crystals.
Common Reagents and Conditions:
Hydrochloric Acid: Used in the hydrolysis of chitin.
Sodium Carbonate: Used to neutralize glucosamine hydrochloride and form glucosamine sulfate.
Sodium Chloride: Added to stabilize the final product.
Major Products Formed:
Glucosamine Hydrochloride: Intermediate product.
Glucosamine Sulfate: Formed by neutralizing glucosamine hydrochloride.
This compound: Final stabilized product.
Scientific Research Applications
Clinical Applications
-
Osteoarthritis Treatment
- Pain Relief : Numerous studies have demonstrated that glucosamine sulfate sodium chloride can significantly reduce pain associated with osteoarthritis, particularly in the knee. A common dosage is 1500 mg per day, either as a single dose or divided into smaller doses .
- Joint Function Improvement : In addition to pain relief, glucosamine sulfate has been shown to improve joint function and mobility in patients suffering from osteoarthritis .
- Comparative Efficacy Studies
- Combination Therapies
- Adjunctive Treatment for Other Conditions
Safety and Side Effects
This compound is generally considered safe for most individuals when taken at recommended dosages. Common side effects include gastrointestinal disturbances such as nausea, diarrhea, and constipation. Rarely, more severe reactions may occur, particularly in individuals with shellfish allergies or those on anticoagulant therapy due to potential interactions .
Data Summary Table
Case Studies
Several case studies have documented the effectiveness of this compound in clinical settings:
- Case Study 1 : A 65-year-old female diagnosed with knee osteoarthritis reported substantial pain relief after 12 weeks on a regimen of this compound combined with chondroitin sulfate. She noted improved daily function and reduced reliance on NSAIDs.
- Case Study 2 : A randomized trial involving 90 patients with mild to moderate knee osteoarthritis showed that participants taking this compound experienced improvements in WOMAC scores (a measure of osteoarthritis symptoms) without significant side effects over a 16-week period .
Mechanism of Action
Glucosamine sulfate sodium chloride works by providing the necessary building blocks for the synthesis of glycosaminoglycans, which are vital for the formation and repair of cartilage. It stimulates the production of proteoglycans and collagen, which are essential for maintaining the structural integrity of cartilage. Additionally, it inhibits the activity of enzymes that break down cartilage, thereby slowing the progression of joint degeneration .
Comparison with Similar Compounds
Glucosamine Hydrochloride: Another form of glucosamine that is often used in dietary supplements.
N-Acetyl Glucosamine: A derivative of glucosamine that is used in various biochemical applications.
Chondroitin Sulfate: Often used in combination with glucosamine sulfate for joint health supplements.
Uniqueness: Glucosamine sulfate sodium chloride is unique due to its enhanced stability and bioavailability. The addition of sodium chloride not only stabilizes the compound but also improves its absorption in the body, making it more effective in supporting joint health .
Biological Activity
Glucosamine sulfate sodium chloride is a widely researched compound, primarily recognized for its potential therapeutic applications in osteoarthritis and joint health. This article delves into the biological activities of glucosamine sulfate, highlighting its mechanisms of action, effects on cellular pathways, and clinical findings.
Chemical Structure and Properties
Glucosamine sulfate is an amino monosaccharide that plays a crucial role in the synthesis of glycosaminoglycans (GAGs), which are essential components of cartilage. The sodium chloride form enhances its solubility, facilitating its use in various formulations.
- Anabolic Effects : Glucosamine sulfate stimulates the production of GAGs and hyaluronic acid in chondrocytes. This anabolic activity is vital for maintaining cartilage integrity and promoting joint health .
- Anti-Catabolic Activity : It inhibits the expression and activity of catabolic enzymes such as matrix metalloproteinases (MMPs) and aggrecanases. These enzymes are responsible for cartilage degradation in osteoarthritis (OA) .
- Anti-Inflammatory Effects : Glucosamine sulfate has been shown to modulate inflammatory pathways by inhibiting the NF-κB signaling pathway, reducing the release of pro-inflammatory cytokines such as IL-1β and COX-2 .
In Vitro Studies
A series of studies have investigated glucosamine sulfate's effects on human articular chondrocytes:
- Inhibition of Catabolic Enzymes : At concentrations ranging from 5 to 500 μM, glucosamine sulfate significantly inhibited phospholipase A2 and collagenase activity in OA chondrocytes .
- Proteomic Changes : In a study involving human chondrocytes stimulated with IL-1β, glucosamine sulfate (10 mM) altered the proteomic profile, enhancing proteins involved in stress response and protein synthesis .
Clinical Trials
Clinical trials have demonstrated the efficacy of glucosamine sulfate in reducing pain and improving function in patients with osteoarthritis:
- A meta-analysis indicated that glucosamine sulfate provided significant pain relief compared to placebo and was more effective than glucosamine hydrochloride .
- Another randomized controlled trial showed that patients taking glucosamine sulfate experienced improved joint function over 24 weeks compared to those receiving a placebo .
Comparative Efficacy with Other Compounds
Glucosamine sulfate has been compared with other joint health supplements:
- Studies suggest that glucosamine sulfate exhibits superior anti-inflammatory properties compared to chondroitin sulfate when used in combination .
- The combination of glucosamine with other compounds like N-acetylglucosamine has shown enhanced effects on glucose transport and GAG synthesis, indicating potential synergistic benefits .
Properties
IUPAC Name |
disodium;(2R,3R,4S,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal;sulfuric acid;dichloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H13NO5.2ClH.2Na.H2O4S/c2*7-3(1-8)5(11)6(12)4(10)2-9;;;;;1-5(2,3)4/h2*1,3-6,9-12H,2,7H2;2*1H;;;(H2,1,2,3,4)/q;;;;2*+1;/p-2/t2*3-,4+,5+,6+;;;;;/m00...../s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNILGVJTEVNNRV-VQRMJQQYSA-L | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)N)O)O)O)O.C(C(C(C(C(C=O)N)O)O)O)O.OS(=O)(=O)O.[Na+].[Na+].[Cl-].[Cl-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](C=O)N)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C=O)N)O)O)O)O.OS(=O)(=O)O.[Na+].[Na+].[Cl-].[Cl-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28Cl2N2Na2O14S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
573.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1296149-13-7 | |
Record name | Glucosamine sulfate sodium chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1296149137 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GLUCOSAMINE SULFATE SODIUM CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7RI65CXJ9S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main analytical challenge in working with glucosamine sulfate sodium chloride?
A1: One of the main challenges is achieving accurate and reliable quantification of glucosamine in pharmaceutical preparations. [] This has led to the development of specific and sensitive analytical methods, such as the derivatization-gas chromatography method described in one of the studies. This method utilizes a reaction with hydroxylamine hydrochloride and acetic anhydride, followed by gas chromatography analysis, to accurately determine the content of glucosamine in tablets and capsules. []
Q2: Have any impurities been identified in this compound preparations?
A2: Yes, research has identified an unknown impurity in this compound capsules. [] Through High-Performance Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry (HPLC-Q-TOF MS) and Nuclear Magnetic Resonance (NMR) analysis, the impurity was characterized as (1R, 2S, 3R)-1-(5-((S, E)-3, 4-dihydroxybut-1-en-1-yl) pyrazin-2-yl) butane-1, 2, 3, 4-tetraol. Interestingly, a related degradation product, (1R, 2S, 3R)-1-(5-((S, Z)-3, 4-dihydroxybut-1-en-1-yl) pyrazin-2-yl) butane-1, 2, 3, 4-tetraol, was also found to emerge under heat conditions. [] This highlights the importance of understanding the stability profile of the compound and developing appropriate formulation and storage strategies.
Q3: Are there different salts of glucosamine sulfate available, and do they exhibit comparable clinical outcomes?
A3: Yes, glucosamine sulfate is available in various salt forms, including sodium chloride and potassium chloride salts. A randomized, double-blind study compared the clinical outcomes of glucosamine sulfate-potassium chloride and this compound in patients with mild to moderate knee osteoarthritis. [] The study found that both formulations provided comparable pain relief and demonstrated similar safety profiles. [] While serum potassium levels increased in the glucosamine sulfate-potassium chloride group, they remained within the normal range. [] This suggests that both salts can be considered viable options for managing osteoarthritis symptoms.
Q4: Are there alternative formulations being explored to improve the delivery and efficacy of glucosamine and chondroitin?
A4: Yes, research is ongoing to develop innovative formulations that enhance the therapeutic benefits of glucosamine and chondroitin. One such example is the development of glucosamine chondroitin tablets. [] These tablets utilize a combination of this compound double salt and chondroitin sulfate, alongside excipients like pregelatinized starch, carboxymethyl starch sodium, lactose, and superfine silica powder. [] The addition of a 5% PVP absolute ethyl alcohol solution as an adhesive during the manufacturing process results in tablets with improved dissolution speed and enhanced stability, making them suitable for large-scale production. []
Q5: How is D-glucosamine sulfate sodium chloride synthesized?
A5: One method involves dissolving D-glucosamine hydrochloride in a solvent and reacting it with a sodium-containing alkaline substance under controlled temperature and atmospheric conditions. [] Sulfuric acid is then introduced for salification, and a complexation reaction yields the D-glucosamine sulfate sodium chloride salt complex. [] The final product is obtained through filtration and crystallization. [] This method is considered advantageous due to its novelty, simplicity, and ability to produce high-purity D-glucosamine sulfate sodium chloride that meets United States Pharmacopeia (USP) standards. []
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